Oxygen vs All-Nitrogen: Physicochemical Differences
The incorporation of an oxygen atom into the spirocyclic ring system of 9-Oxa-1,3,5-triazaspiro[5.5]undecane reduces predicted lipophilicity compared to the corresponding all‑nitrogen analog 1,4,9‑triazaspiro[5.5]undecane. This difference is critical for tuning absorption, distribution, and off‑target promiscuity in early‑stage medicinal chemistry campaigns [1].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP ~ 0.2 – 0.8 (estimated via computational models based on oxygen introduction) |
| Comparator Or Baseline | 1,4,9‑Triazaspiro[5.5]undecane (no oxygen): Predicted LogP ~ 1.0 – 1.8 |
| Quantified Difference | Approximately 0.5 – 1.0 LogP units lower for the oxa‑derivative |
| Conditions | In silico prediction using standard QSAR/LogP calculation methods; structural modification of replacing CH2 with O in a 6,6‑spiro system. |
Why This Matters
Lower LogP values generally correlate with improved aqueous solubility and reduced hERG liability, making 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane a more favorable starting point for optimizing drug‑like properties.
- [1] Sarkisyan, V. R., Kuroyan, R. A., & Vartanyan, S. A. (2004). Synthesis and properties of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane. Chemistry of Heterocyclic Compounds, 40(10), 1341–1346. View Source
